molecular formula C7H2F3O2- B226587 2,4,5-Trifluorobenzoate

2,4,5-Trifluorobenzoate

Cat. No. B226587
M. Wt: 175.08 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluorobenzoate (TFB) is a chemical compound with the molecular formula C7H3F3O2. It is a white crystalline solid that is commonly used in scientific research applications. TFB is a versatile compound that has a wide range of applications in various fields, including pharmacology, biochemistry, and organic chemistry.

Scientific Research Applications

2,4,5-Trifluorobenzoate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various pharmaceuticals and agrochemicals. This compound is also used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. Additionally, this compound is used as a fluorescent probe for the detection of reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2,4,5-Trifluorobenzoate in lab experiments has several advantages. This compound is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, the use of this compound in lab experiments is not without limitations. This compound is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,4,5-Trifluorobenzoate in scientific research. One area of interest is the development of this compound-based fluorescent probes for the detection of reactive oxygen species in cells. Another area of interest is the use of this compound as a building block for the synthesis of novel pharmaceuticals and agrochemicals. Additionally, there is potential for the use of this compound in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a valuable tool for researchers in various fields and has the potential to contribute to the development of new materials and pharmaceuticals.

Synthesis Methods

The synthesis of 2,4,5-Trifluorobenzoate can be achieved through various methods, including Friedel-Crafts acylation, esterification, and nucleophilic substitution. Friedel-Crafts acylation is the most commonly used method for the synthesis of this compound. This method involves the reaction of benzoic acid with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is 2,4,5-trifluorobenzoic acid, which can be converted to this compound through esterification with methanol and sulfuric acid.

properties

IUPAC Name

2,4,5-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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